Carbanide;cyclopenta-1,3-diene;platinum(4+)

Description

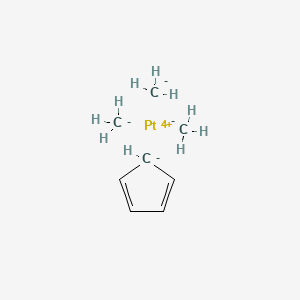

Chemical Identity and Structure The compound "Carbanide;cyclopenta-1,3-diene;platinum(4+)" (CAS: 1271-07-4), also known as (Trimethyl)cyclopentadienylplatinum(IV), has the molecular formula C₈H₁₄Pt and a molecular weight of 305.27 g/mol . Its structure consists of a platinum(IV) center coordinated to a cyclopentadienyl ligand (C₅H₅⁻) and three methyl groups (CH₃⁻), as depicted in the SMILES notation: [CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] . The cyclopentadienyl ligand adopts a planar, aromatic conformation, facilitating electron delocalization, while the methyl groups contribute steric bulk and lipophilicity .

For example, platinum precursors like PtCl₄ may react with cyclopentadienyl anions and methylating agents (e.g., Grignard reagents) under controlled conditions . Characterization methods include NMR spectroscopy (e.g., ¹H, ¹³C, and ¹⁹⁵Pt-NMR) and elemental analysis to confirm purity and structural integrity .

Cyclopentadienyl-platinum complexes are often explored for their redox activity and stability, which could be leveraged in photochemistry or as precursors for nanoparticle synthesis .

Properties

Molecular Formula |

C8H14Pt |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

carbanide;cyclopenta-1,3-diene;platinum(4+) |

InChI |

InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |

InChI Key |

KQNGEZAUPWGBOJ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves starting with a platinum(II) complex, such as platinum(II) cyclopentadienyl derivatives, followed by oxidation to platinum(IV). The key steps include ligand substitution, oxidation, and stabilization of the high oxidation state.

Procedure:

- Step 1: Synthesis of platinum(II) cyclopentadienyl complex, such as [Pt(Cp)Cl] or [Pt(Cp)Me] , via salt metathesis or direct cyclopentadienylation.

- Step 2: Oxidation of platinum(II) complex using an oxidizing agent such as hydrogen peroxide (H₂O₂) , potassium permanganate (KMnO₄) , or sodium periodate (NaIO₄) in an inert solvent (e.g., acetonitrile, dichloromethane).

- Step 3: The oxidation process converts platinum(II) to platinum(IV), forming a stable platinum(IV) cyclopentadienyl complex, potentially with additional ligands like chloride or acetate to stabilize the oxidation state.

Reaction Example:

[Pt(Cp)Cl] + [O] → [Pt(Cp)Cl₂] (platinum(IV) complex)

Notes:

- The oxidation conditions must be carefully controlled to prevent over-oxidation or decomposition.

- The ligand environment around platinum influences the stability and reactivity of the final platinum(IV) complex.

Direct Synthesis via Oxidative Addition of Cyclopentadiene Derivatives to Platinum(IV) Salts

Method Overview:

This method involves the direct formation of the platinum(IV) complex by oxidative addition of cyclopentadiene or substituted derivatives to platinum(IV) salts.

Procedure:

- Step 1: Use a platinum(IV) precursor such as platinum(IV) chloride (PtCl₄) or platinum(IV) acetate .

- Step 2: React with cyclopentadiene or substituted cyclopentadiene derivatives under reflux conditions in an inert solvent like acetonitrile or dichloromethane.

- Step 3: The cyclopentadiene ligand coordinates to platinum(IV) through oxidative addition, forming a stable complex.

Reaction Example:

PtCl₄ + cyclopentadiene → [Pt(cyclopentadiene)Cl₂Cl]

Notes:

- The reaction conditions often involve heating under reflux and inert atmosphere to prevent oxidation or decomposition.

- The resulting complex can be further purified via crystallization or chromatography.

Mechanochemical Synthesis (Ball Milling) Techniques

Method Overview:

Mechanochemistry offers an eco-friendly, solvent-free alternative for synthesizing platinum complexes, including platinum(IV) derivatives with cyclopentadiene ligands.

Procedure:

- Step 1: Mix platinum(II) or platinum(IV) salts (e.g., PtCl₄ ) with cyclopentadiene derivatives in a ball mill.

- Step 2: Subject the mixture to high-energy milling for a specific duration (typically 15–60 minutes).

- Step 3: The mechanical energy facilitates ligand exchange, oxidation, or complex formation without the need for solvents.

Notes:

- Precise control of milling parameters (speed, time, ball-to-powder ratio) is critical.

- Post-milling purification may involve sublimation or recrystallization.

Preparation via Organometallic Routes Using Organoplatinum Precursors

Method Overview:

This involves reacting organoplatinum compounds, such as [Pt(CH₃)₂(Cp)] , with oxidizing agents or ligands to generate platinum(IV) complexes with cyclopentadienyl and carbanide features.

Procedure:

Notes:

- These routes often require inert atmospheres and low temperatures.

- The stability of the intermediate compounds is crucial for successful synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Ligand substitution + oxidation | Platinum(II) cyclopentadienyl complexes | Oxidants (H₂O₂, KMnO₄) | Reflux, inert atmosphere | Well-established, controllable | Over-oxidation risk |

| Direct oxidative addition | Platinum(IV) salts (PtCl₄, Pt(OAc)₄) | Cyclopentadiene derivatives | Reflux, inert solvent | Direct formation | Requires pure precursors |

| Mechanochemical synthesis | Platinum salts, cyclopentadiene derivatives | None (mechanical energy) | Ball milling, ambient conditions | Eco-friendly, fast | Equipment-dependent |

| Organometallic routes | Organoplatinum compounds | Oxidants | Controlled temperature, inert atmosphere | Access to novel complexes | Sensitive intermediates |

Final Remarks

The synthesis of “Carbanide;cyclopenta-1,3-diene;platinum(4+)” predominantly involves oxidation of platinum(II) cyclopentadienyl complexes or direct oxidative addition to platinum(IV) salts. Emerging mechanochemical techniques present promising eco-friendly alternatives, although they require precise control of milling parameters. The choice of method depends on the desired purity, yield, and specific ligand environment.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:

Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reactions with acids can result in protonation of the ligands .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of ligand-exchanged products .

Scientific Research Applications

Based on the search results, the compound "Carbanide; cyclopenta-1,3-diene; platinum(4+)," also known as (Trimethyl)cyclopentadienylplatinum(IV), is an organometallic compound with several applications . Organometallics are useful as reagents, catalysts, and precursor materials in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Chemical Properties and Identifiers

- Linear Formula: (CH3)3(C5H5)Pt

- Pubchem CID: 21620685

- MDL Number: MFCD07369041

- IUPAC Name: carbanide; cyclopenta-1,3-diene; platinum(4+)

-

SMILES:

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] - InchI Identifier: InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;31H3;/q4-1;+4

- InchI Key: KQNGEZAUPWGBOJ-UHFFFAOYSA-N

Applications

While the search results do not provide specific case studies or comprehensive data tables for "Carbanide; cyclopenta-1,3-diene; platinum(4+)," they do highlight the general applications of organometallic compounds, including:

- Catalysis: Organometallic compounds can act as catalysts in various chemical reactions . For example, platinum complexes can catalyze hydrosilylation reactions .

- Precursor Materials: They serve as precursors in thin film deposition .

- Industrial Chemistry: These compounds are utilized in various industrial chemical processes .

- Pharmaceuticals: Organometallic compounds have applications in the pharmaceutical industry .

- LED Manufacturing: They are used in the manufacturing of LEDs .

**Trimethyl(methylcyclopentadienyl)platinum(IV)**

Another related compound, Trimethyl(methylcyclopentadienyl)platinum(IV), shares similar applications . Synonyms for this compound include [Pt(Me)<sub>3</sub>(CpMe)], MeCpPtMe3, and Platinum(IV) Trimethyl(methlcyclopentadienyl) .

Mechanism of Action

The mechanism by which carbanide;cyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum ion, enabling it to participate in catalytic cycles or interact with biological molecules. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or electron transfer in catalysis .

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Platinum complexes are widely studied for their diverse coordination chemistry and biomedical applications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Comparisons of Platinum Complexes

Structural and Functional Insights

Oxidation State and Reactivity :

- The Pt(IV) center in "Carbanide;cyclopenta-1,3-diene;platinum(4+)" confers greater thermodynamic stability compared to Pt(II) drugs like cisplatin. Pt(IV) complexes often act as prodrugs, requiring intracellular reduction to Pt(II) for activation, which may mitigate off-target toxicity .

- In contrast, cisplatin (Pt(II)) directly binds DNA, forming cross-links that disrupt replication. Its charged structure (NH₃ and Cl⁻ ligands) enhances water solubility but also contributes to renal toxicity .

Similar ligands in methylcyclopentadienyl manganese tricarbonyl (MMT) are used in fuel additives, highlighting their stability under harsh conditions . Carboplatin’s cyclobutanedicarboxylate ligand reduces reactivity, slowing DNA binding and lowering toxicity . Oxaliplatin’s cyclohexanediamine ligand enhances activity against cisplatin-resistant cancers .

Synthesis and Characterization :

- The Pt(II) N-heterocyclic carbene complex () is synthesized via transmetalation from silver carbene precursors, a method distinct from the ligand substitution used for Pt(IV) complexes .

- Diphenyl(1,5-cyclooctadiene)platinum(II) () employs π-coordination of cyclooctadiene, showcasing versatility in ligand design for catalysis .

Emerging Research :

- Pt(IV) complexes with aromatic carboxylate ligands (e.g., ) demonstrate tunable efficacy and uptake, suggesting that modifying the axial ligands in "Carbanide;cyclopenta-1,3-diene;platinum(4+)" could optimize its pharmacological profile .

- Computational studies (e.g., ) on correlation-energy functionals could aid in predicting the redox behavior and stability of such complexes .

Biological Activity

Carbanide; cyclopenta-1,3-diene; platinum(4+), commonly referred to as cyclopenta-2,4-dien-1-yltrimethylplatinum (Cp*PtMe3), is an organometallic compound that has garnered attention for its diverse biological activities and catalytic properties. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of Cp*PtMe3 is C₈H₁₄Pt, characterized by a cyclopentadienyl ring that stabilizes the platinum atom. Its structure allows it to function as a Lewis acid catalyst, making it suitable for various organic transformations, including hydroboration and hydrogenation reactions .

Key Features:

| Property | Value |

|---|---|

| Molecular Weight | 238.24 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Biological Activity

Recent studies have highlighted the potential of Cp*PtMe3 in biomedical applications. Its unique structure allows it to interact with biological molecules, leading to various pharmacological effects.

Antitumor Activity

Research indicates that platinum-based compounds exhibit significant antitumor activity. Cp*PtMe3 has shown promise in inhibiting cancer cell proliferation through mechanisms such as DNA cross-linking and apoptosis induction. In vitro studies have demonstrated its effectiveness against different cancer cell lines, suggesting a potential role in cancer therapy .

Mechanistic Studies

Mechanistic investigations into the biological activity of Cp*PtMe3 have revealed its interactions with cellular components. For instance, studies have shown that this compound can induce oxidative stress in cancer cells, leading to increased apoptosis rates. The compound's ability to generate reactive oxygen species (ROS) is a critical factor in its cytotoxic effects .

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Mechanistic Insights:

Comparative Analysis with Other Platinum Compounds

To understand the unique properties of Cp*PtMe3, it is essential to compare it with other platinum-based compounds:

| Compound Name | Molecular Formula | Key Features | Antitumor Activity |

|---|---|---|---|

| Cisplatin | C₁₂H₁₁Cl₂N₄O₆Pt | Well-established anticancer drug | High |

| Carboplatin | C₁₂H₁₁N₃O₄Pt | Less toxic than cisplatin | Moderate |

| Cyclopenta-2,4-dien-1-yltrimethylplatinum (Cp*PtMe3) | C₈H₁₄Pt | Unique cyclopentadienyl structure | Promising |

Q & A

Q. What are the established methods for synthesizing platinum(4+) complexes with cyclopenta-1,3-diene and carbanide ligands?

Methodological Answer:

- Thermal Retro-Diels-Alder Reaction : Heat dicyclopentadiene (dimer) to 170–200°C under inert conditions to generate cyclopenta-1,3-diene .

- Platinum Complexation : React cyclopentadienyl ligands with platinum precursors (e.g., PtCl₄) in anhydrous solvents (e.g., THF or benzene). Carbanide ligands (e.g., CN⁻ or CO) are introduced via ligand substitution under controlled stoichiometry .

- Characterization : Confirm ligand coordination via FT-IR (C=C stretching at ~1600 cm⁻¹ for cyclopentadienyl) and X-ray crystallography for structural elucidation .

Q. How can researchers characterize the electronic structure of carbanide-cyclopentadienyl-platinum(4+) complexes?

Methodological Answer:

- Spectroscopic Techniques :

- Computational Modeling :

Example Finding : DFT studies on analogous Pt⁴+ complexes show HOMO localized on cyclopentadienyl ligands, suggesting ligand-to-metal charge transfer in catalysis .

Q. What role do cyclopentadienyl ligands play in stabilizing platinum(4+) complexes in catalytic applications?

Methodological Answer:

- Steric and Electronic Effects :

- Catalytic Testing :

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze the correlation energy and electronic properties of platinum(4+) complexes?

Methodological Answer:

- DFT Protocol :

- Geometry Optimization : Use B3LYP hybrid functional with relativistic pseudopotentials (e.g., SDD for Pt).

- Correlation Energy Calculation : Apply Colle-Salvetti-type functionals to model electron correlation (error margins <5% vs. experimental data) .

- Charge Distribution : Mulliken population analysis to quantify ligand-to-metal charge transfer.

- Validation : Compare computed IR/Raman spectra with experimental data to refine basis sets .

Example Contradiction : Discrepancies between computed and experimental redox potentials may arise from solvent effects—address by including implicit solvation models (e.g., COSMO) .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data of platinum(4+) complexes?

Methodological Answer:

- Error Source Analysis :

- Multivariate Statistics : Apply principal component analysis (PCA) to NMR/UV-Vis datasets to identify outliers or batch effects .

- Cross-Validation : Use complementary techniques (e.g., EXAFS for local structure vs. XRD for long-range order) .

Case Study : Conflicting Pt⁴+ oxidation state assignments via XPS (surface-sensitive) vs. bulk-sensitive Mössbauer spectroscopy—resolve by depth-profiling XPS or synchrotron studies .

Q. What experimental strategies optimize the Diels-Alder reaction efficiency when using platinum(4+) complexes as catalysts?

Methodological Answer:

- Reaction Engineering :

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Use deuterated dienophiles to identify rate-determining steps.

- In Situ FT-IR : Monitor C=O bond formation during catalysis to infer intermediate lifetimes .

Data Contradiction : Conflicting reports on Pt⁴+ vs. Pt²+ catalytic activity—address by operando XAS to track oxidation states during reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.